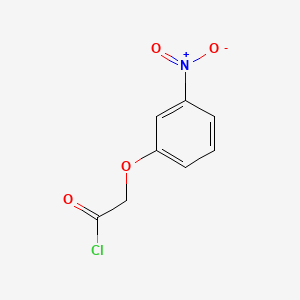
(3-Nitrophenoxy)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitrophenoxy)acetyl chloride is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of acetic acid and is characterized by the presence of a nitrophenoxy group attached to an acetyl chloride moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Nitrophenoxy)acetyl chloride can be synthesized through the reaction of (3-nitrophenoxy)acetic acid with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in an inert solvent such as dichloromethane. The reaction proceeds as follows:
(3-Nitrophenoxy)acetic acid+Thionyl chloride→(3-Nitrophenoxy)acetyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
On an industrial scale, this compound can be produced using similar methods but with larger quantities of reagents and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenoxy)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form (3-nitrophenoxy)acetic acid and hydrogen chloride.
Reduction: Can be reduced to (3-aminophenoxy)acetyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or under mild heating.
Hydrolysis: Performed in aqueous conditions, often at room temperature.
Reduction: Conducted in anhydrous conditions with a suitable reducing agent.
Major Products Formed
Amides and esters: Formed from nucleophilic substitution reactions.
(3-Nitrophenoxy)acetic acid: Formed from hydrolysis.
(3-Aminophenoxy)acetyl chloride: Formed from reduction.
Scientific Research Applications
(3-Nitrophenoxy)acetyl chloride has several applications in scientific research:
Organic synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical research: Employed in the development of potential drug candidates.
Material science: Utilized in the preparation of functionalized materials and polymers.
Biological studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (3-Nitrophenoxy)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride moiety is highly reactive and can readily undergo nucleophilic substitution reactions. The nitrophenoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenoxy)acetyl chloride
- (2-Nitrophenoxy)acetyl chloride
- (3-Aminophenoxy)acetyl chloride
Uniqueness
(3-Nitrophenoxy)acetyl chloride is unique due to the position of the nitro group on the phenoxy ring, which can influence its reactivity and the types of reactions it undergoes. The presence of the nitro group in the meta position can affect the electronic properties of the compound, making it distinct from its ortho and para counterparts.
Properties
CAS No. |
40257-02-1 |
|---|---|
Molecular Formula |
C8H6ClNO4 |
Molecular Weight |
215.59 g/mol |
IUPAC Name |
2-(3-nitrophenoxy)acetyl chloride |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-3-1-2-6(4-7)10(12)13/h1-4H,5H2 |
InChI Key |
MQMKJILTEHLNTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















